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Compound of Interest

Compound Name: Gallanilide

Cat. No.: B1209047

A detailed examination of the clinical progression and mechanistic pathways of Gallic Acid and
GAL-101, offering insights for researchers, scientists, and drug development professionals.

In the landscape of therapeutic development, compounds structurally related to gallic acid and
anilides, here termed "Gallanilide-related compounds,” are emerging as a class of molecules
with significant potential across a spectrum of diseases. This guide provides a comparative
meta-analysis of two representative compounds that have progressed to clinical evaluation:
Gallic Acid, a naturally occurring phenolic acid, and GAL-101, a novel amyloid-beta
aggregation modulator. Due to the nascent stage of this specific compound class in clinical
research, a formal meta-analysis of a broad range of "Gallanilide-related compounds" is not
yet feasible. Instead, this guide synthesizes available clinical trial data for these two key
examples to offer a comparative overview of their performance, supported by experimental
data and mechanistic insights.

Comparative Analysis of Clinical Trial Data

The clinical investigations into Gallic Acid and GAL-101 highlight their distinct therapeutic
targets and stages of development. Gallic Acid has been evaluated in a pilot clinical trial for its
antioxidant and anti-inflammatory effects in a metabolic disorder, while GAL-101 has completed
Phase 1 studies and is currently in a Phase 2 trial for neurodegenerative diseases of the eye
and is planned for Alzheimer's disease.

Table 1: Summary of Clinical Trial Data for Gallic Acid
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Gallic Acid .
Parameter . Placebo p-value Effect Size
Intervention

Oxidative Stress

Markers
o ) No significant
Oxidized Purines  -31% <0.001 0.404
change
Oxidized No significant
o -2% <0.022 0.089
Pyrimidines change
o No significant
Oxidized LDL -24% =0.014 0.384
change
Inflammatory
Marker
C-reactive No significant
) -39% <0.001 0.686
protein (CRP) change

Data from a placebo-controlled pilot study in patients with Type 2 Diabetes Mellitus (n=19)
receiving 15 mg of Gallic Acid daily for 7 days[1].

Table 2: Summary of Clinical Trial Data for GAL-101
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Trial Phase Compound

Formulation

Population

Key Findings

Phase 1 GAL-101

Oral (capsules)

~100 healthy

volunteers

Well-tolerated
with a favorable
safety profile at
all single and
multiple
ascending
doses. No
serious adverse
events reported.
Effectively
crosses the
blood-brain
barrier with a
pharmacokinetic
profile supporting
once-daily
dosing[2][3][4].

Phase 1 GAL-101

Topical (eye
drops)

40 healthy
subjects and 30
glaucoma

patients

Excellent safety
and tolerability
profile with
concentrations in
the retina
reaching levels in
excess of the
therapeutic
threshold[5].

Phase 2
(eDREAM)

GAL-101

Topical (2%
ophthalmic

solution)

Up to 110
patients with
non-foveal
geographic
atrophy
secondary to dry
AMD

Ongoing.
Primary endpoint
is the reduction
in the rate of
change in
geographic
atrophy lesion
size. Secondary

outcomes
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include
photoreceptor
degeneration
rates and
functional

measures|[6][7]

[8].

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for the
interpretation of the results and for designing future studies.

Gallic Acid: Placebo-Controlled Pilot Study in Type 2
Diabetes

» Study Design: A placebo-controlled intervention study with 19 patients diagnosed with Type 2
Diabetes Mellitus.

« Intervention: Participants consumed 15 mg of Gallic Acid per day for a duration of 7 days[1].

o Data Collection: Blood samples were collected from participants before and after the 7-day
intervention period.

o Biomarker Analysis:

o Oxidative DNA Damage: Assessed in lymphocytes using the single-cell gel electrophoresis
(SCGE) assay, also known as the comet assay. This technique measures DNA strand
breaks and the presence of oxidized purines and pyrimidines[1].

o Plasma Biomarkers: Plasma concentrations of oxidized low-density lipoprotein (oxo-LDL)
and C-reactive protein (CRP) were measured to assess lipid peroxidation and systemic
inflammation, respectively[1].

GAL-101: Clinical Development Program

e Phase 1 Oral Formulation Study:
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o Design: A randomized, double-blind, placebo-controlled study in approximately 100
healthy volunteers. The study included single ascending dose (SAD) and multiple
ascending dose (MAD) cohorts[2][4].

o Objectives: To evaluate the safety, tolerability, and pharmacokinetics of orally administered
GAL-101[4].

o Key Assessments: Monitoring of adverse events, and measurement of GAL-101
concentrations in plasma and cerebrospinal fluid (CSF) to confirm blood-brain barrier
penetration[2].

e Phase 2 eDREAM Study (NCT06659549):

o Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group
study enrolling up to 110 patients with non-foveal geographic atrophy (GA) secondary to
non-neovascular age-related macular degeneration (AMD)[6][7][8].

o Intervention: Patients self-administer either GAL-101 (2% ophthalmic solution) or a
matching placebo as eye drops. The dosing regimen consists of two applications of one
drop at a five-minute interval once daily between visits, and three applications at five-
minute intervals during clinic visits[6].

o Primary Endpoint: Reduction in the rate of change in GA lesion size, as measured by
fundus autofluorescence[7][8].

o Secondary Endpoints: Include the rate of change in photoreceptor degeneration in eyes
with GA as measured by optical coherence tomography (OCT), and various functional
outcomes such as retinal sensitivity assessed by microperimetry[7][8].

o Duration: The treatment period is planned for 12 to 24 months|[6].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Gallic Acid and GAL-101 are underpinned by their distinct
interactions with cellular signaling pathways.
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Gallic Acid: Modulation of Oxidative Stress and
Inflammatory Pathways

Gallic acid is known to exert its effects through the modulation of key signaling pathways
involved in oxidative stress and inflammation. Preclinical studies have shown that gallic acid
can suppress inflammation and oxidative stress by modulating the Nrf2-HO-1-NF-kB signaling
pathway[9]. It can also induce apoptosis in certain cell types through a reactive oxygen
species-provoked, JNK-dependent mechanism[10]. In the context of hepatic encephalopathy,
gallic acid has been shown to reduce oxidative stress, apoptosis, and inflammation via the
Fas/caspase-3 and NF-kB signaling pathways[11][12][13].
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Caption: Simplified signaling pathway for Gallic Acid's antioxidant and pro-apoptotic effects.

GAL-101: Amyloid-Beta Aggregation Modulation

GAL-101 has a distinct mechanism of action, targeting the misfolded amyloid-beta (Ap)
monomers. This prevents their aggregation into toxic AP oligomers and protofibrils, which are
implicated in the pathology of Alzheimer's disease and dry AMD. Preclinical studies have
shown that GAL-101 can prevent and eliminate all forms of toxic AR species while leaving the
healthy forms of Af intact[4][14]. This action is believed to be neuroprotective and may alleviate
symptoms in neurodegenerative conditions[4][14].
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Caption: Mechanism of action of GAL-101 in preventing toxic amyloid-beta aggregation.

Experimental Workflow Overview

The clinical development path for a novel therapeutic typically follows a structured progression
from preclinical studies to phased clinical trials in humans.
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Caption: A generalized workflow for the clinical development of a therapeutic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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